molecular formula C10H8BrFN2O B1440090 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one CAS No. 1240529-30-9

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B1440090
CAS No.: 1240529-30-9
M. Wt: 271.09 g/mol
InChI Key: KATIFUJYXJCQTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Heterocyclic Systems

  • Bromomethylated compounds are utilized in synthesizing diverse heterocyclic systems. For instance, derivatives like 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a similar compound, have been used to form various heterocyclic products such as imidazo[1,2-a]pyridines, oxazolo[3,4-a]pyridines, and oxazolidinones, indicating the versatility of bromomethylated compounds in heterocyclic chemistry (Bogolyubov, Chernysheva, & Semenov, 2004).

Reactivity and Structural Analysis

  • Bromomethylated derivatives are also significant in studying reactivity and structure. For example, spectroscopic and structural investigations of compounds like 4-bromomethyl-5-methyl-1,3-dioxol-2-one provide insights into the molecular shape, reactive centers, and electronic properties, which are crucial in the development of new chemical entities (Carthigayan et al., 2014).

Synthesis of Antitumor Alkaloid Analogs

  • Bromomethylated quinoxalines have applications in synthesizing analogs of antitumor alkaloids. For instance, compounds like 3-bromomethyl-2-chloro-4-fluoromethylquinolines have been used to create analogs of luotonin A, a notable antitumor alkaloid, indicating the potential of these compounds in medicinal chemistry (Golubev et al., 2010).

Antibacterial and Antifungal Activities

  • Certain bromomethylated quinoxaline derivatives exhibit significant antibacterial and antifungal activities. Studies have shown that derivatives like 2,3-bis(bromomethyl)quinoxaline possess notable efficacy against various pathogenic bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on safety and hazards is crucial for handling and working with the compound. This can include toxicity data, handling precautions, and disposal methods .

Properties

IUPAC Name

3-(bromomethyl)-6-fluoro-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c1-14-9-3-2-6(12)4-7(9)13-8(5-11)10(14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIFUJYXJCQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216347
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-30-9
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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